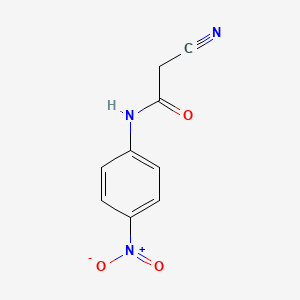

2-cyano-N-(4-nitrophenyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-cyano-N-(4-nitrophenyl)acetamide is an organic compound with the molecular formula C₉H₇N₃O₃. It is a derivative of cyanoacetamide, where the nitrogen atom is substituted with a 4-nitrophenyl group.

作用機序

Target of Action

2-Cyano-N-(4-nitrophenyl)acetamide is a derivative of cyanoacetamide . Cyanoacetamide derivatives are considered privileged structures and are one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, it was reported that treatment of 2-cyano-N-(2-nitrophenyl) acetamide with 1,4-dithiane-2,5-diol in boiling ethanol containing a catalytic amount of triethylamine furnished 2-amino-N-(2-nitrophenyl)thiophene-3-carboxamide .

Biochemical Pathways

Cyanoacetamide derivatives, in general, are known to be involved in the formation of biologically active novel heterocyclic moieties .

Pharmacokinetics

The compound’s molecular weight is 20517 , which could influence its pharmacokinetic properties.

Result of Action

Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have significant biological effects.

Action Environment

It’s worth noting that the compound’s storage temperature is ambient , which could potentially influence its stability and efficacy.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(4-nitrophenyl)acetamide typically involves the reaction of 4-nitroaniline with ethyl cyanoacetate. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as ethanol. The mixture is heated to reflux for several hours, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reaction vessels, maintaining precise temperature control, and employing continuous stirring to ensure uniform mixing. The product is then purified through recrystallization or other suitable methods to achieve the desired purity .

化学反応の分析

Types of Reactions

2-cyano-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:

Condensation Reactions: The active hydrogen on the cyanoacetamide moiety allows it to participate in condensation reactions with aldehydes and ketones, forming various heterocyclic compounds.

Substitution Reactions: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Condensation Reactions: Common reagents include aldehydes, ketones, and bases such as sodium hydroxide or potassium carbonate.

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are used in nucleophilic substitution reactions.

Major Products Formed

Heterocyclic Compounds: Condensation reactions with aldehydes and ketones can lead to the formation of various heterocyclic compounds, such as pyridines, pyrimidines, and pyrazoles.

Substituted Derivatives: Nucleophilic substitution reactions can yield a range of substituted derivatives, depending on the nature of the nucleophile used.

科学的研究の応用

2-cyano-N-(4-nitrophenyl)acetamide has several scientific research applications:

類似化合物との比較

Similar Compounds

2-cyano-N-(2-nitrophenyl)acetamide: Similar in structure but with the nitro group in the ortho position.

2-cyano-N-(3-nitrophenyl)acetamide: Similar in structure but with the nitro group in the meta position.

Uniqueness

2-cyano-N-(4-nitrophenyl)acetamide is unique due to the para positioning of the nitro group, which influences its reactivity and the types of derivatives it can form. This positioning can affect the electronic properties of the compound, making it distinct from its ortho and meta counterparts .

生物活性

2-Cyano-N-(4-nitrophenyl)acetamide is a synthetic organic compound notable for its diverse applications in organic synthesis and medicinal chemistry. Its structure, characterized by a cyano group, an acetamide group, and a nitrophenyl moiety, suggests potential biological activities that warrant detailed investigation. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C9H7N3O3, with a molecular weight of 207.17 g/mol. The compound features a cyano group (−C≡N), an acetamide group (−C(=O)NH2), and a nitrophenyl group (−C6H4(NO2)), which contribute to its reactivity and biological activity.

Structural Representation:

Synthesis

The synthesis of this compound typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. A common method includes the following steps:

- Reactants Preparation : Combine substituted aryl amines with cyanoacetate in an appropriate solvent.

- Reaction Conditions : Heat the mixture under reflux to facilitate the reaction.

- Product Isolation : After completion, isolate the product using standard purification techniques such as recrystallization or chromatography.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to this compound. For instance, derivatives synthesized from this compound have shown significant potency against various cancer cell lines:

- MDA-MB-231 (Breast Cancer) : Compounds derived from this compound exhibited IC50 values as low as 0.0103 μM, indicating strong inhibitory effects compared to standard treatments like cisplatin .

- A-549 (Lung Cancer) : Similar derivatives demonstrated IC50 values around 0.00803 μM, showcasing their potential as effective anticancer agents .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 4b | A-549 | 0.00803 |

| 4e | MDA-MB-231 | 0.0103 |

| Cisplatin | MDA-MB-231 | 0.025 |

The mechanism through which this compound exerts its biological effects primarily involves:

- Electrophilic and Nucleophilic Properties : The functional groups present allow it to act as both an electrophile and nucleophile, facilitating reactions that lead to bioactive compound formation.

- Molecular Docking Studies : Docking simulations have demonstrated that derivatives of this compound can bind effectively to target proteins involved in cancer progression, with binding affinities ranging from -8.1868 to -9.3507 kcal/mol .

Case Studies

A notable study investigated a series of pyridine and thiazole analogues derived from this compound. The results indicated that these compounds not only inhibited cancer cell proliferation but also induced apoptosis in malignant cells while sparing non-malignant cells .

特性

IUPAC Name |

2-cyano-N-(4-nitrophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZKBWOSZUORJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CC#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。